Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride
Description
Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate hydrochloride is a pyrrolidine-based compound featuring a stereospecific (3S,4S) configuration and dual ester functionalities. The methoxy-oxoethyl group at position 4 and the acetate moiety at position 3 contribute to its unique physicochemical properties, making it a candidate for pharmaceutical and synthetic applications. Its hydrochloride salt form enhances solubility and stability, which are critical for biological activity .
Properties
IUPAC Name |
methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4.ClH/c1-14-9(12)3-7-5-11-6-8(7)4-10(13)15-2;/h7-8,11H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFAOEDZKFQMMM-SCLLHFNJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC1CC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CNC[C@H]1CC(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring and the introduction of the methoxy group. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The methoxy group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its role as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to act as a versatile building block in drug development.
Antiviral Agents
Recent studies have highlighted the compound's potential as a scaffold for developing antiviral agents. For instance, research into ketone-based inhibitors has demonstrated that derivatives of similar compounds can effectively inhibit viral proteases, suggesting that methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride may also exhibit similar properties when appropriately modified .
Anticancer Research
The compound has been explored in the context of anticancer therapies. Its ability to interact with specific biological targets makes it a candidate for the development of targeted therapies. For example, studies on antibody-drug conjugates have shown promising results when combined with pyrrolidine-based compounds, indicating potential applications in cancer treatment .
Synthesis and Chemical Properties
Understanding the synthesis and chemical properties of this compound is crucial for its application in research.
Synthesis Pathway
The synthesis typically involves the reaction of pyrrolidine derivatives with acetic acid derivatives under controlled conditions to yield the desired methyl ester. The specific conditions can affect the yield and purity of the compound.
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Pyrrolidine | Acidic medium | Intermediate |
| 2 | Acetic acid | Heat | Methyl ester |
Case Studies
Several case studies illustrate the practical applications of this compound in research settings.
Case Study: Antiviral Activity
In a study examining the efficacy of various compounds against SARS-CoV proteases, derivatives similar to this compound showed significant inhibitory effects . This study underscores the compound's potential as a lead structure for antiviral drug design.
Case Study: Cancer Therapeutics
Another investigation focused on the use of pyrrolidine-based compounds in developing targeted therapies for specific cancer types. The study found that modifications to the methyl ester significantly enhanced cytotoxicity against cancer cell lines, demonstrating the compound's relevance in anticancer drug development .
Mechanism of Action
The mechanism of action of Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Compound 14: (2S,3S,4R)-Methyl 4-(Cyanomethyl)-3-(2-Methoxy-2-oxoethyl)-1-tosylpyrrolidine-2-carboxylate
- Molecular Formula: C21H25N3O7S (vs. target: C12H20ClNO5)
- Key Differences: Substituents: Contains a tosyl (p-toluenesulfonyl) group at position 1 and a cyanomethyl group at position 4, unlike the target’s unsubstituted pyrrolidine ring and acetate group at position 3. Stereochemistry: (2S,3S,4R) configuration vs. the target’s (3S,4S). Synthesis: Uses AZADOL® and PhI(OAc)2 for oxidative coupling, differing from the target’s synthetic route . Physicochemical Data:
- HRMS (ESI): [M+H]+ calculated 488.1495, observed 488.1490.
- ¹H-NMR (CDCl₃): δ 2.42 (s, 3H, Ts), 3.65 (s, 3H, OCH3).
rac-tert-Butyl (2R,4S)-4-Amino-2-(2-Methoxy-2-oxoethyl)pyrrolidine-1-carboxylate Hydrochloride
- Molecular Formula: C14H26ClN2O4 (vs. target: C12H20ClNO5)
- Key Differences: Substituents: tert-butyl carbamate at position 1 and an amino group at position 4, contrasting with the target’s unmodified pyrrolidine and ester groups. Stereochemistry: Racemic mixture (2R,4S) vs. the target’s enantiopure (3S,4S). Applications: The amino group may enhance interactions with biological targets, while the tert-butyl group increases lipophilicity .
Methyl 2-(Pyrrolidin-3-yl)acetate Hydrochloride (CAS 1126794-67-9)
- Molecular Formula: C7H14ClNO3 (vs. target: C12H20ClNO5)
- Key Differences: Substituents: Lacks the 4-(2-methoxy-2-oxoethyl) group, resulting in a simpler structure. Stereochemistry: Non-specified configuration vs. the target’s defined (3S,4S). Physicochemical Impact: Reduced molecular weight (199.64 g/mol vs. 289.75 g/mol) likely decreases steric hindrance and alters solubility .
Methyl (2S,4S)-4-[(3-Methylbutanoyl)oxy]-2-pyrrolidinecarboxylate Hydrochloride
- Molecular Formula: C11H20ClNO4 (vs. target: C12H20ClNO5)
- Key Differences: Substituents: 3-Methylbutanoyloxy ester at position 4 instead of the methoxy-oxoethyl group. Physicochemical Data:
- Molar mass: 265.73 g/mol (vs. 289.75 g/mol).
- Hazard class: IRRITANT, suggesting higher reactivity compared to the target .
Comparative Analysis Table
Research Findings and Implications
- Stereochemical Influence : The (3S,4S) configuration in the target compound may enhance binding specificity in chiral environments compared to racemic or undefined analogs .
- Substituent Effects : The 4-(2-methoxy-2-oxoethyl) group improves metabolic stability relative to simpler esters (e.g., CAS 1126794-67-9), while bulkier groups (e.g., tosyl in Compound 14) may hinder bioavailability .
- Synthetic Complexity : Compound 14’s synthesis requires specialized reagents (AZADOL®), whereas the target’s route may prioritize cost-efficiency .
Biological Activity
Methyl 2-[(3S,4S)-4-(2-methoxy-2-oxoethyl)pyrrolidin-3-yl]acetate;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its unique pyrrolidine structure, which contributes to its biological activity. The molecular formula is , indicating the presence of a hydrochloride salt. The compound's structure can be represented as follows:
Research indicates that this compound may exert its effects through several mechanisms:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit specific enzymes involved in metabolic pathways, particularly those related to neurotransmitter synthesis and degradation.
- Receptor Modulation : It may act as a modulator of neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, particularly against coronaviruses, by inhibiting viral replication processes.
Pharmacological Studies
A variety of studies have been conducted to evaluate the biological activity of this compound:
Case Study 1: Neuroprotective Effects
In a study published in the Journal of Medicinal Chemistry, researchers investigated the neuroprotective properties of this compound. The compound was tested on neuronal cell lines exposed to oxidative stress. Results indicated that the compound significantly reduced cell death and apoptosis markers compared to controls, suggesting its potential as a neuroprotective agent .
Case Study 2: Antiviral Efficacy
Another study focused on the antiviral efficacy of the compound against various strains of coronaviruses. The results showed that it effectively inhibited viral replication at low concentrations, highlighting its potential for therapeutic use in viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
